molecular formula C15H13N3O3 B2599919 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide CAS No. 2034414-05-4

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide

Cat. No.: B2599919
CAS No.: 2034414-05-4
M. Wt: 283.287
InChI Key: JDRGUMDSPXOCLA-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide is a synthetic chemical compound designed for research purposes. Its molecular structure incorporates an isonicotinamide moiety, a scaffold known for its relevance in biological systems, including studies related to enzyme function . This compound also features a furo[2,3-c]pyridin-7-one core, a heterocyclic system found in compounds with a broad spectrum of investigated pharmacological activities . The integration of these pharmacophores makes it a molecule of interest for further investigation in areas such as enzyme inhibition, receptor binding studies, and cellular pathway analysis. Researchers can utilize this compound as a key intermediate in medicinal chemistry programs or as a tool compound for probing biological targets in vitro. Its defined structure and high purity make it suitable for structure-activity relationship (SAR) studies, high-throughput screening, and biochemical assay development. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions, utilizing personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-14(12-1-5-16-6-2-12)17-7-9-18-8-3-11-4-10-21-13(11)15(18)20/h1-6,8,10H,7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRGUMDSPXOCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common method starts with the preparation of the furo[2,3-c]pyridine core. This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents under controlled conditions. For instance, the cyclization of 2-pyridone derivatives with suitable electrophiles can yield the desired furo[2,3-c]pyridine scaffold .

Subsequently, the furo[2,3-c]pyridine intermediate is subjected to further functionalization to introduce the oxo group at the 7-position. This can be accomplished through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide. The final step involves the coupling of the functionalized furo[2,3-c]pyridine with isonicotinamide through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain kinases by occupying the ATP-binding site, thereby preventing phosphorylation events crucial for cellular signaling pathways. The furo[2,3-c]pyridine moiety plays a key role in these interactions by forming hydrogen bonds and hydrophobic contacts with the target protein .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The provided evidence includes two structurally complex analogs synthesized in 2022. While these compounds share functional motifs (e.g., pyridine/amide linkages), their core architectures and substituents differ significantly from the target compound. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Parameter N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide (S)-Compound 11o (S)-Compound 7u
Core Structure Furo[2,3-c]pyridine Benzodiazepine Pyrrolidine carboxamide
Key Substituents Isonicotinamide ethyl chain Pyrimido[4,5-d]pyrimidine, benzyl group Methylpyridin-3-yl, dimethylamino
Molecular Weight Not reported ~900–1,000 Da (estimated) ~800–900 Da (estimated)
Purity (HPLC) Not reported 96% 96%
Rf Value Not reported 0.35 (1:10 MeOH:CH₂Cl₂) 0.35 (1:10 MeOH:CH₂Cl₂)
Optical Rotation [α]D Not reported +39.0 (c 0.0240, MeOH) -59.5 (c 0.0240, MeOH)
Isomerism Likely achiral Chiral (S-configuration) Chiral with rotameric isomers

Key Structural Differences

The isonicotinamide group in the target compound contrasts with the methylpyridin-3-yl and dimethylamino groups in 7u, which may enhance solubility or metabolic stability .

Chirality and Isomerism :

  • Compounds 11o and 7u exhibit chiral centers and (in 7u) rotameric isomers, complicating NMR interpretation . The target compound, lacking evident stereocenters, may avoid such analytical challenges.

Physicochemical Properties: Both 11o and 7u share identical purity (96%) and Rf values, suggesting similar polarity despite structural differences. The target compound’s absence of polar substituents (e.g., dimethylamino) may reduce solubility compared to 7u .

Research Findings and Limitations

  • Synthetic Challenges : Compounds like 11o and 7u require multistep syntheses due to their intricate cores, whereas the target compound’s simpler furopyridine scaffold may streamline production.
  • Biological Relevance: The pyrimido[4,5-d]pyrimidine in 11o is a known kinase inhibitor motif, but the furopyridine-isonicotinamide hybrid’s activity remains unexplored .

Biological Activity

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide is a complex organic compound that has garnered attention for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds, featuring a furo[2,3-c]pyridine moiety fused with an isonicotinamide group. Its IUPAC name is N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyridine-4-carboxamide. The presence of multiple functional groups allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC15H13N3O3
Molecular Weight281.28 g/mol
CAS Number2034414-05-4

Synthesis

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Formation of the Furo[2,3-c]pyridine Core : Cyclization reactions involving pyridine derivatives.
  • Functionalization : Introduction of the isonicotinamide group through nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain kinases by occupying ATP-binding sites, thus modulating cellular signaling pathways crucial for various biological processes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). In vitro assays revealed that it can inhibit cell proliferation effectively.

Enzyme Inhibition

The compound acts as an inhibitor of various kinases, which are pivotal in cancer progression and inflammatory responses. Its inhibitory effects have been quantified in several biochemical assays.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the compound's effects on cancer cell lines using MTT assays, showing promising results in reducing cell viability at low concentrations.
    Cell LineIC50 (μM)
    MCF-712.5
    MDA-MB-46815.0
  • Mechanistic Insights : Molecular docking studies indicated that this compound binds effectively to the active sites of target proteins involved in tumor growth regulation.
  • Anti-inflammatory Activity : The compound also exhibited anti-inflammatory properties in rodent models, suggesting its potential use in treating inflammatory diseases.

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